Enhanced Acetate Aldol Diastereoselectivity
The mesityl substituent on the oxazolidinone framework provides a level of stereocontrol in acetate aldol additions that is demonstrably superior to that of standard auxiliaries such as 4-benzyl- or 4-phenyl-oxazolidin-2-ones. In a direct study, the chlorotitanium enolate of an N-acetyl-mesityl-substituted auxiliary reacted with a range of aliphatic, aromatic, and α,β-unsaturated aldehydes to afford the corresponding aldol products with high yields and diastereoselectivities ranging from 93:7 to 98:2 [1].
| Evidence Dimension | Diastereoselectivity in acetate aldol addition |
|---|---|
| Target Compound Data | dr 93:7 to 98:2 (mesityl-substituted auxiliary) |
| Comparator Or Baseline | dr < 90:10 for standard Evans auxiliaries (4-benzyl, 4-phenyl) under similar conditions |
| Quantified Difference | At least 3-8% higher diastereomeric excess |
| Conditions | Chlorotitanium enolate generation with TiCl₄ and (-)-sparteine, then addition of aldehyde at low temperature |
Why This Matters
This quantified selectivity advantage directly translates to higher product purity, reduced purification burden, and increased synthetic efficiency in multi-step total synthesis sequences.
- [1] Crimmins, M. T., & Shamszad, M. (2007). Highly Selective Acetate Aldol Additions Using Mesityl-Substituted Chiral Auxiliaries. Organic Letters, 9(1), 149–152. View Source
